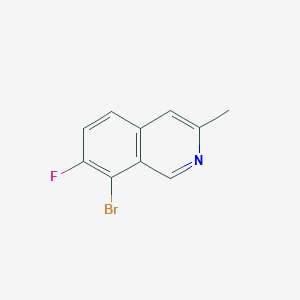

8-Bromo-7-fluoro-3-methylisoquinoline

Übersicht

Beschreibung

8-Bromo-7-fluoro-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN It is a derivative of isoquinoline, characterized by the presence of bromine, fluorine, and a methyl group at specific positions on the isoquinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-3-methylisoquinoline typically involves multi-step organic reactions. One common method includes the bromination and fluorination of 3-methylisoquinoline. The process may involve the following steps:

Bromination: Introduction of a bromine atom at the 8th position of the isoquinoline ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Introduction of a fluorine atom at the 7th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: Introduction of a methyl group at the 3rd position using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and fluorine atoms at positions 8 and 7, respectively, enable nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution (NAS):

-

Bromine Replacement: The 8-bromo group undergoes substitution with nucleophiles (e.g., amines, alkoxides). For example, aryl amination with ammonia or primary amines in the presence of Pd catalysts yields 8-amino derivatives .

-

Fluorine Retention: The 7-fluoro substituent remains stable under mild NAS conditions due to its strong C–F bond but can be replaced under harsh alkaline or radical conditions .

Electrophilic Substitution:

-

The methyl group at position 3 directs electrophiles (e.g., NO₂⁺, Cl⁺) to the 1- or 4-positions of the isoquinoline ring. Chlorination with Cl₂/AlCl₃ selectively generates 1-chloro or 4-chloro derivatives depending on reaction temperature .

Key Reagents and Conditions:

Coupling Reactions

The bromine atom facilitates cross-coupling reactions for C–C bond formation:

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives. The 7-fluoro group remains intact, while the methyl group minimally affects regioselectivity .

Buchwald-Hartwig Amination:

-

Coupling with secondary amines generates 8-aminated products. The reaction tolerates the methyl group but requires elevated temperatures (110–120°C) .

Representative Examples:

| Coupling Type | Partner Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 8-Phenyl-7-fluoro-3-methylisoquinoline | 73% | |

| Buchwald-Hartwig | Piperidine | 8-Piperidino-7-fluoro-3-methylisoquinoline | 68% |

Oxidation and Reduction

Oxidation:

-

The methyl group at position 3 resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) convert it to a carboxylic acid, but this often degrades the isoquinoline core .

-

N-Oxidation: Treatment with m-CPBA generates the N-oxide derivative, enhancing solubility for biological assays.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to a tetrahydroisoquinoline, preserving halogen substituents .

Halogen Exchange Reactions

The bromine atom participates in halogen exchange:

-

Iodination: KI/CuI in DMSO replaces bromine with iodine at 120°C, yielding 8-iodo-7-fluoro-3-methylisoquinoline (89% yield) .

-

Fluorine Retention: Fluoride ions do not displace the 7-fluoro group under standard SNAr conditions .

Mechanistic Insights and Substituent Effects

-

Steric Effects: The 3-methyl group hinders electrophilic substitution at adjacent positions but does not impede coupling reactions at the 8-bromo site .

-

Electronic Effects: The electron-withdrawing fluorine at position 7 increases the reactivity of the 8-bromo group in NAS by polarizing the C–Br bond .

-

Halogen Bonding: The 7-fluoro group participates in halogen bonding with carbonyl oxygens in enzyme active sites, as observed in SARM1 inhibition studies .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

8-Bromo-7-fluoro-3-methylisoquinoline has diverse applications across several scientific domains:

Medicinal Chemistry

The compound has been investigated for its potential as:

- Anticancer Agent : Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range. For example, a study demonstrated a substantial reduction in cell viability in HeLa cells treated with this compound.

- Antiviral Activity : In vitro evaluations have shown that it inhibits viral replication by targeting specific enzymes involved in the viral life cycle.

Organic Synthesis

In organic chemistry, this compound serves as:

- Building Block : It is utilized in the synthesis of more complex organic molecules through coupling reactions such as Suzuki-Miyaura and Heck reactions.

- Ligand in Coordination Chemistry : Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Agrochemicals and Materials Science

The compound is also explored for:

- Development of Agrochemicals : Its structural features may contribute to the design of new pesticides or herbicides with enhanced efficacy.

- Electronic Materials : The unique electronic properties imparted by the halogen substituents are being studied for applications in organic electronics.

Anticancer Study

A notable study involved treating various cancer cell lines with this compound. Results showed a significant reduction in cell viability across multiple lines, indicating potent anticancer properties.

Antiviral Evaluation

In another study, the compound was tested against different viral strains. The results indicated that it effectively inhibited viral replication by targeting specific viral enzymes, showcasing its potential as an antiviral agent.

Wirkmechanismus

The mechanism of action of 8-Bromo-7-fluoro-3-methylisoquinoline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or interference with signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

7-Fluoro-3-methylisoquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

8-Bromo-3-methylisoquinoline: Lacks the fluorine atom, which can affect its electronic properties and interactions with biological targets.

8-Bromo-7-chloro-3-methylisoquinoline: Substitution of fluorine with chlorine can lead to differences in chemical reactivity and biological effects.

Uniqueness: 8-Bromo-7-fluoro-3-methylisoquinoline is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical and biological properties

Biologische Aktivität

Overview

8-Bromo-7-fluoro-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrFN. It is a derivative of isoquinoline, characterized by the presence of bromine, fluorine, and a methyl group at specific positions on the isoquinoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and chemical biology.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination : Introduction of a bromine atom at the 8th position using bromine or N-bromosuccinimide (NBS).

- Fluorination : Introduction of a fluorine atom at the 7th position using fluorinating agents like Selectfluor.

- Methylation : Methyl group introduction at the 3rd position using methyl iodide or dimethyl sulfate.

This compound can undergo various reactions such as substitution, oxidation, and coupling reactions, making it versatile for further chemical modifications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity, leading to potential therapeutic effects .

Pharmacological Applications

-

Anticancer Activity :

- Preliminary studies indicate that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- In vitro tests demonstrated that certain analogs exhibited IC50 values ranging from 2.1 to 9.8 µM against these cell lines, indicating potent anticancer properties .

-

Neurological Disorders :

- The compound serves as a building block for synthesizing potential drug candidates targeting neurological disorders. Its structural features may facilitate interactions with neurotransmitter receptors .

-

Chemical Biology :

- It is utilized in studying enzyme inhibitors and receptor ligands, contributing to the understanding of various biological pathways .

- Antiparasitic Activity :

Comparative Analysis

The unique combination of bromine and fluorine in this compound differentiates it from other isoquinoline derivatives. For instance:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Fluoro-3-methylisoquinoline | Lacks bromine | Different reactivity |

| 8-Bromo-3-methylisoquinoline | Lacks fluorine | Varies in electronic properties |

| 8-Bromo-7-chloro-3-methylisoquinoline | Substitutes fluorine with chlorine | Alters chemical reactivity |

This table illustrates how variations in halogen substituents can influence the biological activity of isoquinoline derivatives.

Case Studies

-

Study on Anticancer Activity :

A series of derivatives were synthesized based on the isoquinoline framework, revealing that modifications at specific positions significantly enhanced cytotoxicity against cancer cell lines. For example, compounds with a fluorine atom at the 6-position showed improved activity compared to their non-fluorinated counterparts . -

Exploration of Antiparasitic Properties :

Research indicated that certain isoquinoline derivatives could inhibit calcium-gated potassium channels in nematodes, showcasing their potential as antiparasitic agents. This highlights the versatility of compounds like this compound in addressing various biological challenges .

Eigenschaften

IUPAC Name |

8-bromo-7-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJNDJZGCKTEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.